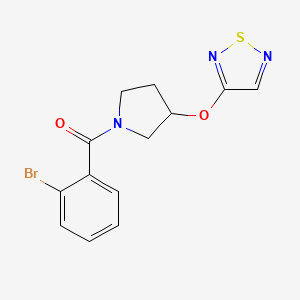
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject of study for scientists and researchers. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
- A related compound, (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, has been utilized in the synthesis of new organotin(IV) complexes. These complexes demonstrated potential as antibacterial drugs, showing better activities against various bacterial strains. This suggests possible applications of similar compounds in drug development (Singh, Singh, & Bhanuka, 2016).
Antimicrobial and Antifungal Activity
- Derivatives of thiadiazole, similar to the compound , have shown significant antimicrobial and antifungal activities. This implies the potential of these compounds in developing treatments for infectious diseases (Syed, Ramappa, & Alegaon, 2013).
Anticancer Potential
- Compounds with structures similar to (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone have been evaluated for their anticancer properties. These studies suggest potential applications in cancer treatment, highlighting the relevance of such compounds in oncological research (Gouhar & Raafat, 2015).
Antiviral and Antitumoral Activity
- Research on thiadiazine derivatives, structurally related to the compound of interest, revealed promising in vitro anticoronavirus and antitumoral activities. This underscores the potential utility of similar compounds in antiviral and cancer therapies (Jilloju et al., 2021).
Development of Novel Pharmaceutical Agents
- Various derivatives of pyridine, bearing structural similarities to the compound , have been synthesized and evaluated for their anticancer properties. This indicates the broader applicability of such compounds in pharmaceutical development (Hafez & El-Gazzar, 2020).
Anticonvulsant Properties
- Research on pyrrolidin-1-yl methanone derivatives has shown promising results in anticonvulsant activities. This suggests potential applications in the treatment of epilepsy and related neurological disorders (Malik & Khan, 2014).
Crystallographic Studies
- Isomorphous structures containing elements similar to the compound have been studied, providing insights into molecular structures and potential applications in materials science (Swamy et al., 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is GAC (kidney glutaminase isoform C) . GAC is an enzyme that plays a crucial role in the metabolism of glutamine, an amino acid that is essential for cellular growth and function .
Mode of Action
This compound acts as an inhibitor of GAC . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glutamine to glutamate . This inhibition disrupts the normal metabolic processes of the cell, leading to a decrease in cellular growth and proliferation .
Biochemical Pathways
The inhibition of GAC affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, a process that is essential for the production of ATP, the primary energy source for cells . By inhibiting GAC, this compound disrupts the glutaminolysis pathway, leading to a decrease in ATP production and a subsequent decrease in cellular growth and proliferation .
Result of Action
The result of the compound’s action is a decrease in cellular growth and proliferation .
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c14-11-4-2-1-3-10(11)13(18)17-6-5-9(8-17)19-12-7-15-20-16-12/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUYWEAWOPPYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

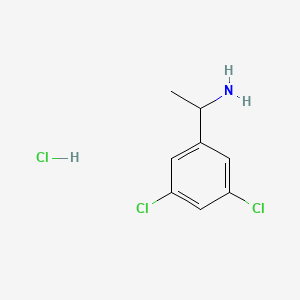
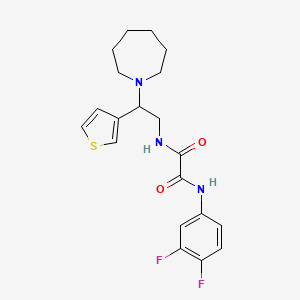

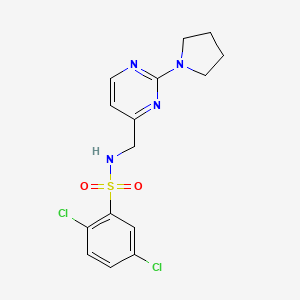

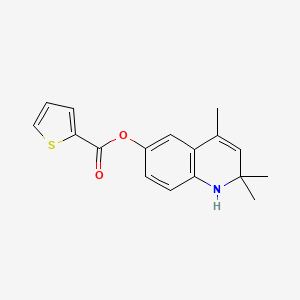
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)

![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)

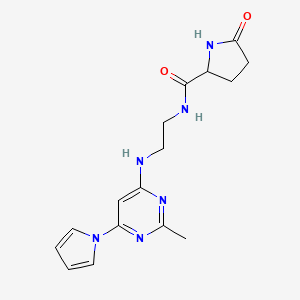
![3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene](/img/structure/B2800704.png)

